molecular formula C9H8Cl2O2 B2858337 Methyl 2-chloro-3-(chloromethyl)benzoate CAS No. 1565684-13-0

Methyl 2-chloro-3-(chloromethyl)benzoate

Cat. No.: B2858337
CAS No.: 1565684-13-0
M. Wt: 219.06
InChI Key: MKIYJTHTOODQPZ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-(chloromethyl)benzoate is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of benzoic acid and is commonly used as an intermediate in organic synthesis reactions. This compound is particularly valuable in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes .

Scientific Research Applications

Methyl 2-chloro-3-(chloromethyl)benzoate has several scientific research applications:

Safety and Hazards

“Methyl 2-chloro-3-(chloromethyl)benzoate” is a combustible liquid . It is harmful if swallowed and harmful to aquatic life . It is recommended to keep away from heat, sparks, open flames, and hot surfaces. It should be handled with protective gloves, eye protection, and face protection .

Mechanism of Action

Mode of Action

It’s likely that the compound interacts with its targets through a series of chemical reactions. For instance, it might undergo nucleophilic substitution reactions at the benzylic position . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-chloro-3-(chloromethyl)benzoate . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-3-(chloromethyl)benzoate typically involves the following steps:

    Benzoic acid reacts with anhydrous thionyl chloride: to generate benzoic acid chloride.

    Benzoic acid chloride reacts with methanol: to produce methyl benzoate.

    Methyl benzoate reacts with methylene chloride: in the presence of a catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is common in industrial settings to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-(chloromethyl)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the formation of different benzoate derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoates.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include reduced benzoate derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-3-(chloromethyl)benzoate is unique due to the specific positioning of its chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it valuable for specific synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 2-chloro-3-(chloromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIYJTHTOODQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565684-13-0
Record name methyl 2-chloro-3-(chloromethyl)benzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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